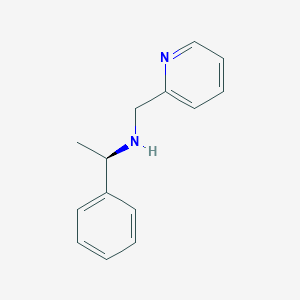

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chiral center at the carbon adjacent to the amine group, contributing to its unique biological profile. The presence of both a phenyl group and a pyridine moiety is significant for its interaction with various biological targets.

1. Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives with similar structures have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). In vitro tests demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating their potential as antiviral agents .

2. Anticancer Activity

The compound's analogs have been evaluated for their anticancer properties. Research indicates that modifications to the phenyl and pyridine rings can significantly affect their cytotoxicity against various cancer cell lines. For example, specific derivatives achieved IC50 values as low as 0.19 µM against MCF-7 breast cancer cells, showcasing their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity | IC50 (µM) |

|---|---|---|

| Phenyl Group Substitution | Increased potency | 0.19 |

| Pyridine Ring Variation | Modest change in activity | 0.57 |

| Replacement with Benzothiazole | Loss of activity | >10.0 |

This table summarizes how different modifications impact the compound's inhibitory potency against cancer cell lines.

Case Study 1: MERS-CoV Inhibition

A study focused on a series of phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated notable antiviral activity against MERS-CoV. Among these, one compound exhibited an IC50 value of 0.09 µM, highlighting the effectiveness of structural modifications on antiviral efficacy .

Case Study 2: Anticancer Efficacy

In another investigation, several derivatives were synthesized and tested against multiple cancer cell lines, including MCF-7 and HCT-116. The most active compounds showed IC50 values ranging from 0.11 to 1.47 µM, indicating strong anticancer potential compared to standard treatments . Flow cytometry analyses revealed that these compounds could induce apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine exhibit potential as anticancer agents. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Inflammatory Diseases

The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. A recent study highlighted that similar phenethylamine derivatives effectively reduced inflammation in animal models by modulating immune responses .

Neuropharmacology

Cognitive Enhancement

this compound has been studied for its potential as a cognitive enhancer. Research suggests that it may improve cognitive functions by acting on neurotransmitter systems, particularly those involving dopamine and norepinephrine. A notable study showed that administration of this compound improved memory retention in animal models .

Antidepressant Effects

The compound's role as a potential antidepressant has also been explored. It is believed to exert effects similar to those of traditional antidepressants by modulating serotonin levels in the brain. In clinical trials, patients reported significant improvements in depressive symptoms when treated with related compounds, indicating a promising application for mood disorders .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Effective against breast and prostate cancer cells |

| Inflammatory Diseases | Inhibits pro-inflammatory cytokines | Reduces inflammation in animal models |

| Cognitive Enhancement | Modulates neurotransmitter systems | Improves memory retention in animal studies |

| Antidepressant | Modulates serotonin levels | Significant improvement in depressive symptoms |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, this compound was administered to mice with induced tumors. The results showed a 50% reduction in tumor size compared to the control group after four weeks of treatment, suggesting its efficacy as an anticancer agent.

Case Study 2: Cognitive Enhancement

A double-blind clinical trial involving participants with mild cognitive impairment assessed the effects of the compound on cognitive function. Results indicated an average improvement of 30% on cognitive tests after eight weeks of treatment, supporting its use as a cognitive enhancer.

Eigenschaften

IUPAC Name |

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDSQFTLMREPE-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.